molecular formula C25H47N13O18S2 B1663724 VIOMYCIN CAS No. 32988-50-4

VIOMYCIN

Cat. No.: B1663724
CAS No.: 32988-50-4
M. Wt: 881.9 g/mol
InChI Key: HMKHTQGEDRQEOM-IGZVKJTASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Streptomyces vinaceus. It is a member of the tuberactinomycin family of antibiotics and has been used primarily in the treatment of tuberculosis. VIOMYCIN is known for its ability to inhibit protein synthesis in bacteria, making it an effective antimicrobial agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

VIOMYCIN is typically produced through fermentation processes involving Streptomyces vinaceus. The bacterium is cultured in a nutrient-rich medium, allowing it to produce the antibiotic naturally. The fermentation broth is then subjected to various purification steps, including filtration, solvent extraction, and chromatography, to isolate and purify celiomycin .

Industrial Production Methods

Industrial production of celiomycin follows a similar fermentation-based approach. Large-scale bioreactors are used to culture Streptomyces vinaceus under controlled conditions. The fermentation process is optimized to maximize yield, and downstream processing techniques such as ultrafiltration and high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

VIOMYCIN undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving celiomycin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of celiomycin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with altered functional groups .

Scientific Research Applications

VIOMYCIN has a wide range of scientific research applications, including:

Mechanism of Action

VIOMYCIN exerts its effects by binding to the ribosomal RNA of bacteria, inhibiting protein synthesis. This binding interferes with the elongation step of translation, preventing the addition of amino acids to the growing polypeptide chain. The primary molecular target of celiomycin is the 30S subunit of the bacterial ribosome, and its action involves the disruption of ribosomal function and the inhibition of bacterial growth .

Comparison with Similar Compounds

VIOMYCIN is similar to other tuberactinomycin antibiotics, such as capreomycin and kanamycin. it is unique in its specific binding affinity and spectrum of activity. Unlike capreomycin, which also targets the ribosome, celiomycin has a distinct binding site and mechanism of action. Additionally, celiomycin’s effectiveness against certain strains of multidrug-resistant tuberculosis sets it apart from other antibiotics in its class .

List of Similar Compounds

  • Capreomycin
  • Kanamycin
  • Streptomycin
  • Neomycin

Biological Activity

Viomycin is a tuberactinomycin antibiotic primarily used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its mechanism of action involves inhibiting bacterial protein synthesis, specifically targeting the ribosomal translocation process. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on bacterial translation, and implications for antibiotic resistance.

This compound exerts its antibacterial effects by binding to the ribosome and interfering with the elongation phase of protein synthesis. It primarily inhibits the action of elongation factor G (EF-G), which is crucial for the translocation of mRNA during translation. This inhibition leads to a significant decrease in translational accuracy and efficiency.

  • Binding to Ribosomes : this compound binds to the ribosomal A site, stabilizing both cognate and near-cognate ternary complexes (TCs) but favoring near-cognate interactions. This binding requires bases A1492 and A1493 in their flipped-out conformation, blocking their return to an inactive state .
  • Effects on Translational Accuracy : The presence of this compound reduces the accuracy of initial codon selection by approximately 170-fold when comparing conditions with and without this compound. This is attributed to its ability to stabilize incorrect tRNA interactions .
  • Inhibition of mRNA Translocation : this compound's inhibition of EF-G catalyzed translocation is a critical step in the peptide elongation cycle. By preventing mRNA from moving through the ribosome, this compound effectively stalls protein synthesis, leading to bacterial cell death .

Research Findings

Several studies have investigated this compound's biological activity, providing insights into its efficacy and potential resistance mechanisms.

Table 1: Summary of Key Research Findings on this compound

Study ReferenceKey Findings
This compound binding stabilizes near-cognate TCs, enhancing misreading and reducing translational fidelity.
Characterized the kinetic model for this compound's action, demonstrating its impact on peptide elongation and translocation inhibition.
Investigated this compound biosynthesis and derivatives, revealing structural modifications that affect its biological activity.
Explored the structural basis for ribosomal translocation inhibition by this compound, noting its stabilization of intermediate states.

Case Studies

Case Study 1: Efficacy Against Multidrug-Resistant Tuberculosis

In clinical settings, this compound has been used effectively against MDR-TB strains that are resistant to first-line treatments such as isoniazid and rifampicin. A study involving patients with MDR-TB showed that this compound, when combined with other second-line agents, resulted in improved treatment outcomes compared to regimens lacking this antibiotic .

Case Study 2: Resistance Mechanisms

Research has identified genetic mutations in bacterial strains that confer resistance to this compound. These mutations often occur in genes related to ribosomal proteins or EF-G, altering the binding affinity of this compound and allowing continued protein synthesis despite its presence . Understanding these resistance mechanisms is crucial for developing new strategies to combat antibiotic-resistant infections.

Properties

Key on ui mechanism of action

Viomycin binds to a site on the ribosome which lies at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit. The structures of this complexes suggest that the viomycin inhibits translocation by stabilizing the tRNA in the A site in the pretranslocation state. This inhibits protein synthesis.

CAS No.

32988-50-4

Molecular Formula

C25H47N13O18S2

Molecular Weight

881.9 g/mol

IUPAC Name

(3S)-3,6-diamino-N-[(3R,6Z,9S,12S,15S)-3-[(4S,6S)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;sulfuric acid

InChI

InChI=1S/C25H43N13O10.2H2O4S/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;2*1-5(2,3)4/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);2*(H2,1,2,3,4)/b13-7-;;/t10-,11-,12-,14-,15-,17-,18+;;/m0../s1

InChI Key

HMKHTQGEDRQEOM-IGZVKJTASA-N

SMILES

C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N

Isomeric SMILES

C1[C@H](NC(=N[C@H]1O)N)[C@@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.OS(=O)(=O)O.OS(=O)(=O)O

Synonyms

(S)-3,6-Diamino-N-((3S,9S,12S,15S,Z)3((2R,4S)-6-amino-4-hydroxy-1,2,3,4-tetrahydropyridin-2-yl)-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-6-(ureidomethylene)-1,4,7,10,13-pentaazacyclohexadecan-15-yl)hexanamide disulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VIOMYCIN
Reactant of Route 2
VIOMYCIN
Reactant of Route 3
VIOMYCIN
Reactant of Route 4
VIOMYCIN
Reactant of Route 5
VIOMYCIN
Reactant of Route 6
VIOMYCIN

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.